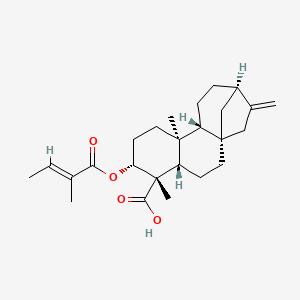
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- AB-PINACA N-(5-hydroxypentyl) metabolite is a major metabolite of AB-PINACA, a synthetic cannabinoid commonly found in various black market drug products marketed as herbal smoking blends.
- Structurally, AB-PINACA N-(5-hydroxypentyl) metabolite is developed on an indazole base, distinguishing it from other synthetic cannabinoids with an indolyl base .
Preparation Methods
- Specific synthetic routes and reaction conditions for AB-PINACA N-(5-hydroxypentyl) metabolite are not widely documented in the literature.
- industrial production methods likely involve chemical synthesis, possibly starting from AB-PINACA or related compounds.
Chemical Reactions Analysis
- AB-PINACA N-(5-hydroxypentyl) metabolite may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain to be fully elucidated.
- Major products formed from these reactions are not extensively studied.
Scientific Research Applications
- AB-PINACA N-(5-hydroxypentyl) metabolite has applications in research, forensics, and toxicology.
- Its use extends to studying cannabinoid metabolism, pharmacokinetics, and detection in biological samples.
Mechanism of Action
- The exact mechanism by which AB-PINACA N-(5-hydroxypentyl) metabolite exerts its effects is not fully understood.
- It likely interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system, affecting various physiological processes.
Comparison with Similar Compounds
- AB-PINACA N-(5-hydroxypentyl) metabolite stands out due to its unique indazole-based structure.
- Similar compounds include ADB-PINACA N-(5-hydroxypentyl) metabolite, which is an expected major metabolite of ADB-PINACA .
Properties
Molecular Formula |
C18H26N4O3 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O3/c1-12(2)15(17(19)24)20-18(25)16-13-8-4-5-9-14(13)22(21-16)10-6-3-7-11-23/h4-5,8-9,12,15,23H,3,6-7,10-11H2,1-2H3,(H2,19,24)(H,20,25) |
InChI Key |
MGOXVYQZCJIMRX-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |
Appearance |
Assay:≥95%A solution in methanol |
Synonyms |
N-(1-Amino-3-methyl-1-oxobutn-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








